4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1704063-81-9
VCID: VC2748717
InChI: InChI=1S/C11H15BFNO2/c13-10-3-4-11(12(15)16)9(7-10)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
SMILES: B(C1=C(C=C(C=C1)F)CN2CCCC2)(O)O
Molecular Formula: C11H15BFNO2
Molecular Weight: 223.05 g/mol

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid

CAS No.: 1704063-81-9

Cat. No.: VC2748717

Molecular Formula: C11H15BFNO2

Molecular Weight: 223.05 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid - 1704063-81-9

Specification

CAS No. 1704063-81-9
Molecular Formula C11H15BFNO2
Molecular Weight 223.05 g/mol
IUPAC Name [4-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Standard InChI InChI=1S/C11H15BFNO2/c13-10-3-4-11(12(15)16)9(7-10)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
Standard InChI Key SMVCTBVJPGVCJB-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)F)CN2CCCC2)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)F)CN2CCCC2)(O)O

Introduction

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is an organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrolidin-1-ylmethyl group. Its unique structural features and reactivity make it a valuable intermediate in synthetic chemistry .

Synthesis and Reaction Conditions

The synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid involves several key steps, typically conducted under controlled temperatures and specific solvents to favor the formation of desired intermediates while minimizing side reactions. The yields can vary based on the purity of starting materials and reaction conditions.

Common Reagents and Reaction Types

  • Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution processes.

  • Reaction Types: Cross-coupling reactions like Suzuki-Miyaura coupling, where the boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by interacting with nucleophiles.

Applications and Reactivity

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is a versatile building block in organic synthesis, particularly in developing pharmaceuticals and advanced materials. Its reactivity profile allows it to participate in several types of chemical reactions, including complex formation with diols, which is crucial in cross-coupling reactions.

Antimicrobial Activity of Related Compounds

While specific antimicrobial activity data for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is not available, related boronic acids, such as 5-Trifluoromethyl-2-formylphenylboronic acid, have shown moderate antimicrobial activity against various microorganisms, including bacteria and fungi .

Storage and Handling

For research purposes, 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is typically stored at 2-8°C. Stock solutions can be prepared in appropriate solvents, and it is recommended to store them at -80°C for up to six months or at -20°C for up to one month to maintain stability .

Solubility and Preparation of Stock Solutions

Concentration (mM)Volume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM4.4831 mL22.4155 mL44.831 mL
5 mM0.8966 mL4.4831 mL8.9662 mL
10 mM0.4483 mL2.2415 mL4.4831 mL

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